Product packaging for Diazald-N-methyl-13C(Cat. No.:CAS No. 60858-95-9)

Diazald-N-methyl-13C

Cat. No.: B12062237
CAS No.: 60858-95-9
M. Wt: 215.24 g/mol
InChI Key: FFKZOUIEAHOBHW-VQEHIDDOSA-N
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Description

Evolution of ¹³C-Labeled Reagents and Their Impact on Research Methodologies

The use of isotopes as tracers in scientific research dates back over a century, beginning with early studies using deuterium. nih.gov The development of mass spectrometry enabled the accurate identification and quantification of different isotopes, paving the way for their use in biological research. nih.gov Initially, the focus was often on radioisotopes, but the limitations and safety concerns associated with radioactivity, especially for elements like nitrogen and oxygen which lack long-lived radioisotopes, drove interest in stable isotopes. nih.gov

The evolution of ¹³C-labeled reagents has been particularly impactful. Carbon is the backbone of most biological molecules, and being able to trace carbon flow is fundamental to understanding biochemistry. chemicalsknowledgehub.com Early methods for creating ¹³C-labeled compounds were often complex and costly, limiting their widespread use. rsc.org However, advancements in synthetic chemistry have led to a broader and more accessible range of ¹³C-labeled starting materials. rsc.org

A significant breakthrough was the development of methods to produce labeled compounds from simple, inexpensive precursors. researchgate.net For instance, researchers have developed versatile approaches to create ¹³C₂-labeled molecules starting from elemental ¹³C carbon, which is used to synthesize labeled acetylene (B1199291) as a universal building block. rsc.org Similarly, the isotopic labeling of methyl groups in amino acids with ¹³C has revolutionized the use of NMR spectroscopy, allowing for the study of larger and more complex proteins than was previously possible with just ¹⁵N labeling. rsc.orgnih.gov The combination of sophisticated labeling strategies with advanced analytical technologies, like chromatography-coupled high-resolution tandem mass spectrometry, allows for precise localization and quantification of the stable isotope label within biomolecules. diagnosticsworldnews.com This progress has firmly established ¹³C labeling as an indispensable tool in quantitative proteomics, metabolic flux analysis, and drug development. diagnosticsworldnews.comnih.gov

Diazald-N-methyl-13C as a Key Precursor for ¹³C-Labeled Methyl Groups

This compound holds a significant position as a key reagent for the introduction of ¹³C-labeled methyl groups into various organic molecules. Its primary and most important use is as a stable, easily handled precursor for the generation of diazomethane-¹³C (¹³CH₂N₂). sigmaaldrich.comresearchgate.netsigmaaldrich.com Diazomethane (B1218177) itself is an exceptionally versatile C1-building block in organic synthesis, used for reactions like methyl esterification of carboxylic acids and cyclopropanation of alkenes. researchgate.nete3s-conferences.org However, diazomethane is also highly toxic, explosive, and carcinogenic, which makes its direct handling hazardous. e3s-conferences.orgualberta.ca

Diazald® became the favored commercially available precursor for diazomethane synthesis because it is a crystalline solid that is relatively stable and safer to handle compared to other precursors like N-methyl-N-nitrosourea. wikipedia.orgsigmaaldrich.com The ¹³C-labeled variant, this compound, provides a convenient and reliable source for generating diazomethane-¹³C. sigmaaldrich.comresearchgate.net The synthesis is typically achieved by reacting this compound with a strong base, such as potassium hydroxide (B78521), in a suitable solvent system. ualberta.ca The resulting diazomethane-¹³C is often generated and used in situ or distilled directly into a receiving flask containing the substrate to be methylated, minimizing the risks associated with its isolation and handling. ualberta.cadiva-portal.org

The availability of an efficient and scalable method for preparing this compound, often starting from inexpensive labeled methanol (B129727) (¹³CH₃OH), has made it an attractive option for researchers. researchgate.net The subsequent conversion to diazomethane-¹³C allows for the straightforward incorporation of a ¹³C-labeled methyl group, a crucial step in synthesizing labeled standards for mass spectrometry, probes for NMR-based structural studies, and tracers for metabolic research. researchgate.netdiagnosticsworldnews.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O3S B12062237 Diazald-N-methyl-13C CAS No. 60858-95-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60858-95-9

Molecular Formula

C8H10N2O3S

Molecular Weight

215.24 g/mol

IUPAC Name

4-methyl-N-(113C)methyl-N-nitrosobenzenesulfonamide

InChI

InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2+1

InChI Key

FFKZOUIEAHOBHW-VQEHIDDOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N([13CH3])N=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Utilizing Diazald N Methyl 13c

Preparation of ¹³C-Labeled Diazomethane (B1218177) from Diazald-N-methyl-13C

The generation of ¹³C-labeled diazomethane from this compound is a well-established and efficient method for introducing a ¹³C-methyl group. researchgate.netnih.govwordpress.com This process leverages the chemical properties of this compound, a stable and crystalline solid, to produce the highly reactive and gaseous ¹³C-diazomethane in a controlled manner. sigmaaldrich.comacs.org

Mechanistic Considerations in ¹³C-Diazomethane Generation

The formation of diazomethane from Diazald is a base-catalyzed elimination reaction. diva-portal.orgmasterorganicchemistry.com The generally accepted mechanism involves the attack of a hydroxide (B78521) ion on the N-methyl group of the nitrosamide. However, for the methylation of carboxylic acids, the reaction proceeds via protonation of diazomethane by the acid to form a methyldiazonium cation, which is then attacked by the carboxylate anion in an S_N2 reaction. masterorganicchemistry.com

The key steps are as follows:

Deprotonation: A strong base, such as potassium hydroxide, deprotonates the carbon atom adjacent to the sulfonyl group.

Elimination: This is followed by a series of rearrangements and elimination steps, ultimately leading to the liberation of gaseous ¹³C-diazomethane and the formation of a p-toluenesulfonate salt as a byproduct. sigmaaldrich.com

While detailed studies on the kinetic isotope effect (KIE) specifically for the decomposition of this compound are not extensively documented in readily available literature, it is known that primary ¹³C KIEs typically range from 1.01 to 1.05. researchgate.net The magnitude of the KIE can provide insights into the degree of bond breaking and formation in the transition state. researchgate.net In the context of S_N2 reactions, where bond formation and cleavage are relatively balanced, large KIEs can be produced. harvard.edu

Optimization of Reaction Parameters for Yield and Purity

The yield and purity of the generated ¹³C-diazomethane are critical for subsequent reactions. Several parameters can be optimized to enhance the efficiency of the process.

Base Selection: The choice of base is crucial. Potassium hydroxide (KOH) is commonly used. sigmaaldrich.comualberta.ca The concentration of the base can also be a factor, with some procedures utilizing 6 M KOH. diva-portal.org The use of methoxide (B1231860) has been shown to afford fast and quantitative decomposition of Diazald. acs.org

Solvent System: The reaction is typically carried out in a biphasic system, often consisting of diethyl ether, water, and a high-boiling point co-solvent like 2-(2-ethoxyethoxy)ethanol (Carbitol). sigmaaldrich.comualberta.ca This allows for the continuous distillation of the ethereal solution of ¹³C-diazomethane as it is formed, which is then collected in a cooled receiving flask. The use of different organic solvents can be adapted depending on the subsequent application. diva-portal.org For instance, N,N-dimethylformamide (DMF) is effective for dissolving a wide range of aromatic carboxylic acids that are not readily soluble in other common solvents. wordpress.com

Temperature Control: The reaction is typically conducted with gentle heating, often in a water bath at temperatures around 65-70 °C. sigmaaldrich.comnih.gov Controlling the temperature is vital to ensure a steady rate of diazomethane generation and to prevent potential hazards associated with its explosive nature. The rate of distillation should ideally match the rate of addition of the Diazald solution. sigmaaldrich.com

Purity Considerations: The generated ethereal solution of ¹³C-diazomethane is often used directly. For applications requiring an alcohol-free solution, the solvent system can be modified. sigmaaldrich.com It is also important to note that diazomethane can undergo rapid proton-deuterium exchange in deuterated media, a property that can be exploited for further isotopic labeling. diva-portal.org

Direct Methylation and Derivatization Strategies via this compound Derivatives

The primary application of ¹³C-diazomethane generated from this compound is as a methylating agent. Its high reactivity and the formation of nitrogen gas as the only byproduct make it a clean and efficient reagent for this purpose. masterorganicchemistry.com

Carbon-13 Methylation of Carboxylic Acids and Esters

The esterification of carboxylic acids is one of the most common applications of ¹³C-diazomethane. The reaction is highly efficient and proceeds under mild conditions, making it suitable for a wide range of substrates, including those with sensitive functional groups. diva-portal.orgnih.gov

The reaction proceeds through the protonation of ¹³C-diazomethane by the carboxylic acid, followed by nucleophilic attack of the resulting carboxylate on the ¹³C-methyldiazonium ion. masterorganicchemistry.com This method is highly selective for carboxylic acids over less acidic functional groups like alcohols.

SubstrateProductYield (%)Reference
Benzoic AcidMethyl Benzoate-¹³C>99 ualberta.ca
NaproxenNaproxen Methyl Ester-¹³CGood to Excellent diva-portal.org
ProbenecidProbenecid Methyl Ester-¹³CGood to Excellent diva-portal.org
FurosemideFurosemide Methyl Ester-¹³CGood to Excellent diva-portal.org
AmpicillinAmpicillin Methyl Ester-¹³CModerate diva-portal.org
Fusidic AcidFusidic Acid Methyl Ester-¹³C81 diva-portal.org
Fmoc-Phe-Ala-OHFmoc-Phe-Ala-O¹³CH₃69 diva-portal.org

Selective ¹³C-Methylation of Phenolic and Thiol Moieties

¹³C-Diazomethane is also effective for the methylation of other acidic protons, such as those found in phenols and thiols. The reactivity towards phenols is dependent on their acidity. Phenols with electron-withdrawing groups, which increase their acidity, react more readily. wordpress.com In some cases, a catalyst such as boron trifluoride (BF₃) can be used to facilitate the methylation of less acidic phenols and even alcohols. sigmaaldrich.com

The methylation of thiols (mercaptans) to form thioethers can also be achieved, although this application is less commonly documented in the context of ¹³C-diazomethane from this compound.

Substrate TypeGeneral ProductNotesReference
PhenolsAryl Methyl-¹³C EthersReactivity depends on the acidity of the phenol. wordpress.comsigmaaldrich.com
ThiolsAlkyl/Aryl Methyl-¹³C SulfidesGeneral reactivity of diazomethane with thiols. sigmaaldrich.com

Isotopic Labeling of Nitrogen-Containing Compounds (e.g., Amines, Amides)

The ¹³C-methylation of nitrogen-containing compounds like amines and amides using diazomethane presents a more complex scenario due to the varying nucleophilicity and acidity of these functional groups.

Amines: The direct alkylation of amines with diazomethane is generally not a straightforward reaction. Primary and secondary amines can undergo N-methylation, but the reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-methylated products. wordpress.com The reactivity is influenced by the basicity of the amine.

Amides: The reaction of diazomethane with amides can result in either N-methylation or O-methylation of the corresponding enol form. nih.gov The outcome is often dependent on the structure of the amide and the reaction conditions. For some activated amides, O-methylation or a mixture of O- and N,N-dimethylation can occur. nih.gov In specific cases, such as with certain pharmaceuticals, selective N-methylation of an amide moiety has been achieved.

Substrate TypePotential ProductsNotesReferences
Primary/Secondary AminesN-Methyl-¹³C-amines, N,N-Dimethyl-¹³C-aminesOften results in a mixture of products. wordpress.com
AmidesN-Methyl-¹³C-amides, O-Methyl-¹³C-imidatesProduct distribution depends on substrate and conditions. nih.gov
Pharmaceuticals (e.g., Linezolid)N-Methylated-¹³C Acetamide MoietyDemonstrates potential for late-stage functionalization. nih.gov

Advanced Synthetic Applications in Target Molecule Synthesis

This compound serves as a convenient and cost-effective source for generating ¹³C-diazomethane ([¹³C]CH₂N₂). The synthesis of this compound itself is an efficient, scalable, and economical process, often utilizing readily available and inexpensive [¹³C]methanol as the isotopic source. The subsequent conversion of this compound to [¹³C]diazomethane is typically achieved by reaction with a base, providing a valuable reagent for a multitude of chemical transformations.

Enantioselective and Regioselective ¹³C-Methylation Protocols

The generation of [¹³C]diazomethane from this compound opens avenues for stereoselective and regioselective methylation reactions. While the direct methylation of chiral substrates with diazomethane is not inherently enantioselective, its application in conjunction with chiral catalysts or in stereocontrolled reaction sequences allows for the introduction of a ¹³C-methyl group with high levels of stereochemical control.

One of the key reactions of diazomethane is its 1,3-dipolar cycloaddition to alkenes to form pyrazolines, which can subsequently be converted to cyclopropanes. These cycloaddition reactions are known to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. masterorganicchemistry.comlibretexts.org For instance, the reaction of [¹³C]diazomethane with a cis-alkene will yield a cis-1,2-disubstituted [¹³C]cyclopropane, while a trans-alkene will produce the corresponding trans-[¹³C]cyclopropane. libretexts.org This stereospecificity is crucial for the synthesis of complex molecules where the relative stereochemistry of adjacent stereocenters must be precisely controlled.

Furthermore, the regioselectivity of diazomethane reactions can be influenced by the substrate's electronic and steric properties. In the methylation of heterocyclic compounds, diazomethane exhibits a preference for reacting with strongly acidic protons, allowing for selective methylation at specific positions within the molecule. capes.gov.br For example, in the presence of a Lewis acid catalyst, diazomethane can methylate alcohols, with the reactivity order being primary > secondary > tertiary, demonstrating regioselectivity based on steric hindrance.

Recent advancements have focused on the development of catalytic asymmetric cyclopropanation reactions. While specific examples detailing the use of [¹³C]diazomethane derived from this compound in enantioselective catalysis are not extensively documented in dedicated studies, the principles of established asymmetric cyclopropanation protocols using unlabeled diazomethane are directly applicable. These methods often employ chiral transition metal catalysts, such as those based on palladium, copper, or rhodium, to induce enantioselectivity in the cyclopropanation of a wide range of alkenes. The use of [¹³C]diazomethane in such systems would predictably lead to the formation of enantiomerically enriched [¹³C]cyclopropanes.

The table below summarizes the stereochemical outcomes of cyclopropanation reactions with diazomethane.

Alkene StereochemistryProduct StereochemistryReaction Type
ciscisStereospecific
transtransStereospecific

Synthesis of Complex ¹³C-Labeled Organic Molecules and Intermediates

The versatility of [¹³C]diazomethane generated from this compound extends to the synthesis of a wide variety of complex ¹³C-labeled organic molecules, including natural products, pharmaceuticals, and their intermediates. The introduction of a ¹³C-methyl group is invaluable for mechanistic studies, as a tracer in metabolic research, and as an internal standard in quantitative mass spectrometry.

A primary application of [¹³C]diazomethane is the esterification of carboxylic acids to their corresponding [¹³C]methyl esters. This reaction is typically high-yielding and proceeds under mild conditions, making it suitable for the late-stage functionalization of complex molecules without the need for harsh reagents. masterorganicchemistry.com The resulting [¹³C]methyl esters are useful for a variety of purposes, including improving volatility for gas chromatography-mass spectrometry (GC-MS) analysis and for use in isotope dilution mass spectrometry.

Beyond simple esterification, [¹³C]diazomethane is a key reagent in the Arndt-Eistert synthesis, a method for the one-carbon homologation of carboxylic acids. masterorganicchemistry.com This reaction involves the conversion of a carboxylic acid to an acid chloride, which then reacts with [¹³C]diazomethane to form a [¹³C]diazoketone. Subsequent rearrangement of the [¹³C]diazoketone, typically induced by a silver catalyst, yields a ketene (B1206846) that can be trapped with water to afford the homologated carboxylic acid, now containing the ¹³C label in the carboxyl group. This method provides a powerful tool for extending carbon chains in a controlled manner while introducing an isotopic label.

The reactivity of [¹³C]diazomethane as a carbene precursor also allows for its use in C-H insertion reactions, although this is generally less selective than other transformations. However, in intramolecular cases or with substrates possessing particularly activated C-H bonds, this can be a useful method for forming new carbon-carbon bonds and introducing a ¹³C-methyl group.

The following table provides examples of complex molecule classes that can be synthesized or modified using [¹³C]diazomethane.

Molecule ClassSynthetic TransformationPurpose of Labeling
Fatty AcidsEsterificationGC-MS analysis, metabolic tracing
Amino AcidsEsterification of carboxyl groupDerivatization for analysis
SteroidsEsterification of carboxylic acid side chainsAnalytical standard
ProstaglandinsEsterificationQuantitative analysis
Bile AcidsEsterificationMetabolic studies

Novel Strategies in the Synthesis of Stable Isotope Labeled Deoxynucleosides

The synthesis of stable isotope-labeled deoxynucleosides is of significant interest for studying DNA structure, dynamics, and interactions with proteins and other molecules using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The introduction of a ¹³C-methyl group into a deoxynucleoside can provide a sensitive probe for such studies.

While direct methylation of the sugar hydroxyl groups of nucleosides with diazomethane is possible, it often leads to a mixture of products. wordpress.com However, more targeted approaches can be employed. For instance, the methylation of the N-H protons of the nucleobases is a common reaction. Diazomethane can be used for the methylation of the imide proton of uridine (B1682114) and the N1 proton of inosine.

A more specific application involves the synthesis of deoxynucleosides containing methylated nucleobases, such as N⁶-methyladenosine or O⁶-methylguanosine. While some synthetic routes to these modified nucleosides involve the introduction of a methyl group at a late stage using reagents like methyl iodide, the use of [¹³C]diazomethane presents an alternative strategy, particularly for the methylation of precursor nucleosides with acidic N-H or O-H groups.

For example, the synthesis of O⁶-([¹³C]methyl)deoxyguanosine, a mutagenic DNA lesion, could potentially be achieved by the reaction of a suitably protected deoxyguanosine precursor with [¹³C]diazomethane. The regioselectivity of this methylation would be a critical factor, and protecting groups on the sugar moiety and other reactive sites on the nucleobase would be necessary to direct the reaction to the desired position.

Although specific, detailed protocols for the synthesis of ¹³C-methylated deoxynucleosides starting directly from this compound are not extensively reported in dedicated publications, the known reactivity of diazomethane with nucleoside components provides a strong basis for the development of such synthetic strategies. wordpress.comrsc.org The general approach would involve the generation of [¹³C]diazomethane from this compound and its subsequent reaction with a protected deoxynucleoside under carefully controlled conditions to achieve site-selective methylation.

The table below outlines potential methylation sites in deoxynucleosides using [¹³C]diazomethane.

DeoxynucleosidePotential Methylation Site
DeoxyuridineN3-H
Deoxythymidine-
DeoxycytidineN4-H (amino group)
DeoxyadenosineN6-H (amino group)
DeoxyguanosineN1-H, O6, N2-H (amino group)
DeoxyinosineN1-H

Applications of Diazald N Methyl 13c in Mechanistic and Pathway Elucidation Studies

Tracing Metabolic Pathways and Carbon Flux Analysis using ¹³C-Labeled Compounds

The introduction of a ¹³C-labeled methyl group via diazomethane-13C allows for the precise tracking of this carbon atom through metabolic pathways. This is particularly useful in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. nih.govnih.gov By analyzing the distribution of the ¹³C label in various metabolites, researchers can gain insights into the dynamics of cellular metabolism. nih.govnih.gov

Elucidation of Biosynthetic Routes in Natural Product Chemistry

Isotope labeling is a powerful strategy for unraveling the biosynthetic pathways of complex natural products. By feeding microorganisms with ¹³C-labeled precursors, such as [¹³C]-methyl-labeled methionine, scientists can trace the origin of each carbon atom in the final natural product. researchgate.net For instance, feeding experiments with ¹³C-labeled acetate (B1210297) have been instrumental in demonstrating that the aglycone component of the antibiotic chartreusin (B1668571) is derived from a single polyketide chain. masterorganicchemistry.com The pattern of ¹³C incorporation, analyzed by techniques like NMR spectroscopy, reveals the sequence of bond-forming events and the underlying enzymatic machinery. researchgate.netmasterorganicchemistry.com

While direct use of diazomethane-¹³C for elucidating biosynthetic pathways is less common than feeding labeled primary metabolites, it can be employed in derivatization steps to aid in the structural confirmation of intermediates and final products, ensuring the correct biosynthetic pathway is identified.

Investigation of Carbon Exchange in Biological Systems

The movement and exchange of carbon between different molecules and compartments are fundamental to all living organisms. ¹³C-labeled compounds, including those generated from Diazald-N-methyl-13C, are instrumental in studying these processes. For example, stable isotope metabolomics can trace the flow of ¹³C from labeled sources into the vast network of metabolites within a soil community, revealing how different carbon sources are utilized and transformed over time. nih.gov

In the context of cellular metabolism, ¹³C labeling helps to quantify the exchange fluxes between different metabolic pools. For example, in studies of mammalian cell metabolism, it was observed that while most carbon for the TCA cycle was derived from medium nutrients, a separate, unlabeled succinate (B1194679) pool was also present, suggesting its origin from a different source like peroxisomal fatty acid oxidation. nih.gov Derivatization with diazomethane-¹³C can be used to prepare metabolites for analysis by gas chromatography-mass spectrometry (GC-MS), allowing for sensitive detection of ¹³C incorporation and thus providing insights into carbon exchange dynamics.

Exploration of Reaction Mechanisms in Organic and Physical Chemistry

The precise location of the ¹³C label in diazomethane-13C makes it an exceptional tool for probing the mechanisms of organic reactions. By tracking the position of the labeled carbon in the products, chemists can deduce the intricate details of bond-making and bond-breaking steps.

Utilizing ¹³C-Labeling for Bond Scission and Formation Analysis

Diazomethane (B1218177) is a versatile reagent in organic synthesis, known for reactions such as esterification of carboxylic acids and the Arndt-Eistert homologation. masterorganicchemistry.com The mechanism of these reactions can be meticulously studied using diazomethane-¹³C.

In the esterification of a carboxylic acid, the reaction proceeds through protonation of diazomethane by the acid, followed by a nucleophilic attack of the carboxylate anion on the methyl group of the protonated diazomethane. masterorganicchemistry.com Using diazomethane-¹³C, the ¹³C-labeled methyl group is transferred to the carboxylic acid, forming a methyl ester. Analysis of the product confirms that the C-O bond is formed between the carboxylate oxygen and the labeled methyl carbon, while the N-N triple bond of the nitrogen molecule is liberated. masterorganicchemistry.com

Similarly, in the Wolff rearrangement, a key step in the Arndt-Eistert synthesis, a ¹³C-labeled diazoketone can be used to follow the migration of the alkyl or aryl group. This allows for an unambiguous determination of the connectivity in the resulting ketene (B1206846) and its subsequent reaction products.

ReactionReagentsLabeled ProductMechanistic Insight
EsterificationCarboxylic Acid, Diazomethane-¹³CMethyl-¹³C EsterConfirms SN2 attack of carboxylate on the labeled methyl group.
Arndt-Eistert HomologationAcid Chloride, Diazomethane-¹³CHomologated Carboxylic Acid with ¹³C in the new methylene (B1212753) groupTraces the carbon skeleton rearrangement during the Wolff rearrangement.
CyclopropanationAlkene, Diazomethane-¹³CCyclopropane (B1198618) with a ¹³C-labeled methylene groupDemonstrates the addition of the carbene (:¹³CH₂) across the double bond.

This table illustrates how ¹³C-labeling with diazomethane-¹³C provides insights into reaction mechanisms.

Isotope Effect Studies for Reaction Rate and Transition State Characterization

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms and the structure of transition states. core.ac.ukprinceton.edu By comparing the reaction rates of a molecule with its isotopically substituted counterpart, valuable information about the rate-determining step can be obtained. core.ac.ukprinceton.edu A primary ¹³C KIE is observed when a bond to the ¹³C atom is broken or formed in the rate-determining step. core.ac.uk

For reactions involving diazomethane, a ¹³C KIE can be measured by using a mixture of unlabeled and ¹³C-labeled diazomethane. For example, in the esterification of a carboxylic acid, a primary ¹³C KIE would be expected if the nucleophilic attack of the carboxylate on the methyl group is the rate-limiting step. The magnitude of the KIE can provide information about the nature of the transition state, such as whether it is early or late. nih.govharvard.edu

Isotope Effect TypeObservationMechanistic Implication
Primary ¹³C KIEk¹²/k¹³ > 1Bond to the ¹³C atom is being broken/formed in the rate-determining step.
Secondary ¹³C KIEk¹²/k¹³ ≠ 1Hybridization or bonding environment of the ¹³C atom changes leading up to the transition state.
No Isotope Effectk¹²/k¹³ ≈ 1The labeled position is not involved in the rate-determining step.

This table outlines the interpretation of kinetic isotope effects in mechanistic studies.

Spectroscopic and Photophysical Investigations with ¹³C-Labeled Species

The introduction of a ¹³C nucleus provides a powerful handle for spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. ¹³C NMR offers a direct window into the carbon skeleton of a molecule. libretexts.org

When a molecule is labeled with ¹³C at a specific position using diazomethane-¹³C, the signal corresponding to that carbon in the ¹³C NMR spectrum is significantly enhanced. This allows for the unambiguous assignment of that carbon's resonance. Furthermore, the presence of the ¹³C label can lead to observable one-bond and long-range ¹³C-¹³C and ¹³C-¹H coupling constants, which provide valuable structural information about the connectivity and conformation of the molecule. rsc.orgnih.govresearchgate.net

For instance, in a complex natural product, methylation with diazomethane-¹³C can help to identify the location of acidic protons by observing the appearance of a new, labeled methyl group and its correlations in 2D NMR experiments. This can be crucial for the complete structural elucidation of the molecule.

In the realm of photophysics, isotopic labeling can influence the vibrational energy levels of a molecule, which can in turn affect its photophysical properties, such as fluorescence and phosphorescence lifetimes. While less common, studies on the photophysical properties of ¹³C-labeled molecules can provide insights into excited-state dynamics and energy transfer processes.

Generation and Characterization of ¹³C-Labeled Radicals (e.g., H¹³CNN)

The generation of ¹³C-labeled radicals, such as the diazomethyl radical (H¹³CNN), from this compound provides a powerful method for investigating reaction pathways. The process begins with the synthesis of this compound itself, which can be achieved in multi-gram quantities using ¹³C-labeled methanol (B129727) as the isotopic source. nih.govrsc.org This labeled Diazald is then converted to ¹³C-labeled diazomethane. nih.govrsc.org

The subsequent generation of the H¹³CNN radical can be accomplished through methods such as hydrogen atom abstraction from ¹³C-labeled diazomethane. For instance, the reaction of α-diazo compounds with radicals like the tert-butylperoxy radical has been shown to generate diazomethyl radicals. mdpi.com This approach reverses the typical polarity of the carbon atom attached to the diazo group, opening up new avenues for chemical transformations. mdpi.com

Once generated, the characterization of these short-lived, highly reactive ¹³C-labeled radicals is a significant challenge. Matrix isolation spectroscopy is a key technique employed for this purpose. nih.govuc.ptfu-berlin.de In this method, the radical species is trapped in an inert solid matrix (such as argon or neon) at cryogenic temperatures. nih.govuc.ptfu-berlin.de This isolation prevents the radicals from reacting with each other, allowing for their spectroscopic characterization.

Key Characterization Techniques:

Fourier Transform Infrared (FTIR) Spectroscopy: By comparing the FTIR spectra of the ¹³C-labeled radical with its unlabeled counterpart, the vibrational modes involving the ¹³C atom can be definitively assigned due to the isotopic shift. This provides direct evidence for the formation of the desired radical and information about its molecular structure and bonding. nih.govuc.pt

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive technique for studying species with unpaired electrons, such as radicals. nih.gov For a ¹³C-labeled radical, the hyperfine coupling between the unpaired electron and the ¹³C nucleus (which has a nuclear spin of I=1/2) provides a unique spectral signature. nih.govnih.gov This coupling results in a characteristic splitting of the EPR signal into a doublet, confirming the presence of the ¹³C atom within the radical and providing information about the electron spin density distribution. nih.gov For example, the EPR spectrum of a ¹³C-labeled triarylmethyl radical shows a large doublet due to the coupling to the central ¹³C atom, with a significant hyperfine splitting. nih.govnih.gov

Technique Information Gained from ¹³C-Labeling Example Application
FTIR Spectroscopy Isotopic shifts in vibrational frequencies confirm the presence and location of the ¹³C atom.Identification of new absorption bands in the IR spectrum of a matrix-isolated species corresponding to the C-N stretching mode of the H¹³CNN radical.
EPR Spectroscopy Hyperfine coupling to the ¹³C nucleus provides a unique spectral signature and information on electron spin density.Observation of a characteristic doublet in the EPR spectrum of a radical, confirming the incorporation of the ¹³C label. nih.gov

Photodissociation Dynamics Studies of Isotopically Labeled Systems

The study of how molecules break apart upon absorption of light, known as photodissociation dynamics, is another area where ¹³C-labeling is highly valuable. By using isotopically labeled precursors like this compound to generate ¹³C-labeled molecules, researchers can gain detailed insights into the bond-breaking processes and the flow of energy within the molecule during a reaction.

Femtosecond time-resolved spectroscopy is a powerful tool for these studies, allowing for the observation of molecular dynamics on the timescale of atomic motion (femtoseconds). kyoto-u.ac.jpnih.gov In a typical experiment, a short laser pulse (the "pump") excites the molecule, and a second, delayed pulse (the "probe") monitors the subsequent changes. kyoto-u.ac.jpnih.gov

The photodissociation of diazirine (cyclo-CH₂N₂), an isomer of diazomethane, has been studied to understand the fundamental steps of N₂ extrusion. nih.gov Following excitation, the molecule undergoes rapid dissociation on a sub-picosecond timescale. nih.gov Isotopic labeling with ¹³C would allow for the direct tracking of the carbon-containing fragment (in this case, methylene, ¹³CH₂) and the nitrogen molecule.

Key Findings from Photodissociation Studies of Related Systems:

Dissociation Timescales: Time-resolved experiments can measure the lifetime of the excited state and the timescale for bond cleavage. For instance, in the photodissociation of iodomethane, the C-I bond breaks within a few femtoseconds. nih.gov In isotopically labeled systems, one can investigate if the mass change due to the ¹³C atom affects these dynamics.

Product Energy Distribution: By analyzing the kinetic energy and internal (vibrational and rotational) energy of the photofragments, one can understand how the excess energy from the absorbed photon is partitioned among the products. nih.gov Isotopic substitution can subtly alter the potential energy surfaces and thus influence this energy partitioning.

Reaction Pathways: In molecules with multiple potential dissociation pathways, isotopic labeling can help to distinguish between them. For example, in the photodissociation of N,N-dimethylformamide, cleavage of either an N-CO or an N-CH₃ bond can occur. rsc.org If the methyl group were ¹³C-labeled, the resulting ¹³CH₃ radical could be specifically detected, quantifying the importance of that particular dissociation channel.

Parameter Studied Insight from ¹³C-Labeling Example from Analogous Systems
Dissociation Timescale Determine if the increased mass of ¹³C affects the rate of bond cleavage.In diazirine, dissociation occurs on a sub-picosecond timescale. nih.gov
Product Branching Ratios Quantify the relative importance of different fragmentation pathways by tracking the ¹³C-labeled fragment.In N,N-dimethylformamide, both N-CO and N-CH₃ bond cleavage are observed. rsc.org
Energy Partitioning Investigate how the isotopic substitution influences the distribution of kinetic and internal energy in the products.The translational energy distributions of products from diazirine photodissociation suggest significant internal excitation. nih.gov

The use of this compound to generate ¹³C-labeled species for mechanistic and photodissociation studies provides a level of detail that is often unattainable with unlabeled compounds. The ability to precisely track a specific carbon atom through a chemical process continues to be a cornerstone of modern physical organic chemistry.

The chemical compound "this compound," more formally known as N-methyl-13C-N-nitroso-p-toluenesulfonamide, is a specialized isotopically labeled molecule. Its primary utility lies in its application within advanced analytical research methodologies, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, where the incorporation of the 13C isotope provides unique capabilities for tracing and structural elucidation. This article focuses on the analytical research methodologies enabled by this compound, specifically exploring its role in 13C NMR spectroscopy for positional isotope analysis and in multi-nuclear NMR techniques for complex labeled systems.

Analytical Research Methodologies Enabled by Diazald N Methyl 13c

13C NMR Spectroscopy for Positional Isotope Analysis

13C NMR spectroscopy is a powerful tool for determining the structure of organic molecules, offering direct information about the carbon skeleton irisotope.comlibretexts.orgbhu.ac.in. When a molecule is enriched with the 13C isotope, such as in Diazald-N-methyl-13C, its application in positional isotope analysis becomes particularly valuable. This technique, often referred to as Isotope Ratio Monitoring (irm-13C NMR), allows for the precise determination of 13C/12C ratios at specific positions within a molecule acs.orgresearchgate.netresearchgate.net.

The N-methyl group, labeled with 13C, serves as a distinct spectroscopic marker. By analyzing the chemical shifts and intensities of the 13C signals, researchers can:

Track Metabolic Pathways: In biological studies, compounds labeled with 13C can be used to trace metabolic pathways, revealing how molecules are processed within living systems bocsci.comacs.org. The specific labeling of the N-methyl group in this compound allows for the precise monitoring of the fate of this particular functional group during metabolic transformations.

Determine Origin and Authenticity: Positional isotope analysis using 13C NMR can differentiate between molecules synthesized through different pathways or originating from different sources, as these processes often lead to distinct isotopic fractionation patterns acs.orgresearchgate.netresearchgate.netacs.org. The unique isotopic signature of the 13C-labeled N-methyl group can thus aid in authentication and quality control of products.

Elucidate Reaction Mechanisms: In organic synthesis, the 13C label can help elucidate reaction mechanisms by tracking the movement and incorporation of specific atoms or functional groups. For this compound, this would involve observing how the labeled N-methyl moiety participates in or is transferred during chemical reactions.

Research Findings in Positional Isotope Analysis:

Studies employing quantitative 13C NMR for positional isotope analysis have demonstrated its efficacy in distinguishing samples based on their origin and manufacturing processes acs.orgresearchgate.netresearchgate.net. For instance, research on xanthines has shown that N-methylation with a 13C label preserves the original positional isotopic composition, enabling accurate comparisons of isotopic distribution between different samples acs.org. Similarly, the development of Full Spectrum INEPT (FS-INEPT) sequences has enhanced sensitivity and allowed for the acquisition of position-specific 13C/12C ratios by utilizing both short- and long-range couplings, thereby providing a more comprehensive isotopic fingerprint acs.org.

Multi-Nuclear NMR Techniques for Complex 13C-Labeled Systems

Beyond standard 13C NMR, this compound can be integrated into more complex multi-nuclear NMR experiments. These techniques combine the information obtained from different magnetic nuclei (e.g., 1H, 13C, 15N) to provide a more comprehensive understanding of molecular structure, dynamics, and interactions, especially in large or complex biological systems.

The 13C-labeled N-methyl group offers several advantages in these advanced techniques:

Enhanced Sensitivity and Resolution: Methyl groups, due to their rapid rotation, exhibit favorable spectroscopic properties, particularly when the surrounding environment is deuterated nih.gov. The specific 13C labeling of these methyl groups, combined with techniques like methyl-TROSY (Transverse Relaxation Optimized Spectroscopy), can significantly improve sensitivity and resolution, making them excellent probes for studying large molecules like proteins nih.govresearchgate.netfrontiersin.org.

Structural and Dynamic Studies: Methyl groups are sensitive reporters of protein structure, dynamics, and interactions nih.govresearchgate.netfrontiersin.org. Multi-nuclear NMR experiments that incorporate 13C-labeled methyl groups can provide atomic-level insights into these properties. For example, methyl-edited/filtered NOESY experiments can identify intermolecular interactions involving methyl-containing residues, crucial for understanding protein-ligand binding utoronto.ca.

Assignment of Complex Molecules: In the study of biomolecules, the assignment of signals from specific atoms is critical. 13C-detected multi-nuclear NMR experiments, often combined with proton detection, can facilitate the complete assignment of proteins, providing unique information about paramagnetic proteins and intrinsically disordered proteins nih.gov. The labeled methyl groups from this compound can serve as specific starting points for these complex assignment strategies.

Investigating Molecular Interactions: Techniques like transferred NOE (TRNOE) can be enhanced by 13C labeling, allowing for the study of weak interactions between molecules, such as protein-peptide or protein-ligand interactions utoronto.ca. The 13C label in the N-methyl group can be specifically observed in these experiments to map out binding interfaces.

Research Findings in Multi-Nuclear NMR Techniques:

Research has shown that the selective labeling of methyl groups with 13C, often in combination with deuteration, is a key strategy for studying large biomolecular systems using NMR nih.govresearchgate.netnih.gov. For instance, methyl-directed experiments have enabled the study of proteins up to 1 MDa in size nih.gov. Furthermore, the development of advanced solid-state NMR techniques, such as those employing multiple-bond 13C homonuclear transfers and proton detection, allows for the assignment of methyl groups in immobilized proteins, providing insights into their dynamics and interactions frontiersin.org. The ability to perform 13C-edited/13C-filtered NOESY experiments specifically highlights the utility of 13C-labeled methyl groups in identifying intermolecular interactions, a critical aspect of understanding biological complexes utoronto.ca.

Q & A

Q. How is Diazald-N-methyl-¹³C synthesized, and what methods ensure isotopic purity?

Diazald-N-methyl-¹³C is synthesized via the nitrosation of N-methyl-¹³C-p-toluenesulfonamide under controlled acidic conditions. The method employs commercially available precursors and avoids complex purification steps, ensuring scalability . Isotopic purity (99% ¹³C) is confirmed using mass spectrometry (MS) and quantitative ¹³C NMR, which distinguishes the labeled methyl group (δ ~37 ppm) from natural abundance carbon signals .

Q. What analytical techniques validate the structural integrity and purity of Diazald-N-methyl-¹³C?

Key techniques include:

  • ¹³C NMR : Confirms the position and incorporation of the ¹³C label.
  • HPLC : Measures chemical purity (>97% by CP) .
  • Melting point analysis : Verifies consistency with literature values (61–62°C) .
  • Isotopic ratio MS : Quantifies ¹³C enrichment .

Q. What storage conditions are critical for maintaining Diazald-N-methyl-¹³C stability?

Store at -20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis. Pre-drying solvents (e.g., ether) used in downstream reactions minimizes side reactions .

Advanced Research Questions

Q. How can Diazald-N-methyl-¹³C be used to trace methyl group transfer in metabolic pathways?

The ¹³C-labeled methyl group serves as a stable isotopic tracer in:

  • In vivo metabolic studies : Track methylation reactions (e.g., DNA/histone methylation) using LC-MS or NMR to quantify isotopic incorporation .
  • Enzyme kinetics : Measure kinetic isotope effects (KIEs) by comparing reaction rates between ¹³C-labeled and unlabeled substrates .
  • Flux analysis : Combine with ²H or ¹⁵N labels for multi-isotope metabolic flux mapping .

Q. What experimental strategies resolve discrepancies in diazomethane-¹³C yields from Diazald-N-methyl-¹³C?

Optimize the following parameters:

  • Temperature : Maintain 0–5°C during diazomethane generation to minimize decomposition .
  • Solvent system : Use anhydrous ether or dioxane to reduce hydrolysis .
  • Real-time monitoring : Employ inline IR spectroscopy (N=N stretch at ~2100 cm⁻¹) to track diazomethane formation . Contradictions in reported yields often stem from solvent impurities or incomplete precursor activation.

Q. How does ¹³C labeling in Diazald enhance sensitivity in quantitative NMR studies compared to natural abundance samples?

The ¹³C label increases the signal-to-noise ratio (SNR) by eliminating natural abundance background noise, enabling precise quantification of low-concentration metabolites. For example, in methyltransferase assays, ¹³C NMR detects <1 µM ¹³CH₃ groups, whereas natural abundance samples require >10 µM .

Q. What methodological considerations apply when comparing ¹³C labeling with deuterium in isotopic tracing studies?

  • Kinetic isotope effects (KIEs) : ¹³C induces minimal KIEs (k₁₂C/k₁₃C ≈ 1.04), whereas ²H may alter reaction rates significantly (k_H/k_D up to 7) .
  • Detection sensitivity : ¹³C is ideal for NMR due to high isotopic resolution; ²H requires specialized probes or MS detection .
  • Biological perturbation : ¹³C-labeled compounds are less likely to disrupt enzyme function compared to deuterated analogs .

Methodological Recommendations

  • Reproducibility : Document solvent purity, reaction temperature, and equipment calibration to ensure cross-lab reproducibility .
  • Data interpretation : Use triplicate measurements and statistical validation (e.g., ANOVA for NMR/LC-MS data) to address variability .
  • Ethical citation : Cite primary sources (e.g., synthesis protocols from ) and avoid non-peer-reviewed platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.